Metabolic Pathway: C-Demethylation vs. ω-Oxidation
M21 is not derived from the primary ω-oxidation pathway that generates the major circulating metabolites M4 (ω-hydroxy) and M3 (ω-carboxy). Instead, M21 originates from an uncommon C-demethylation of the tert-butyl group, a pathway that accounts for a substantially smaller fraction of the overall metabolic clearance of CP-533,536 [1]. This distinct origin means M21 serves as a specific probe for CYP3A4/CYP2C8-mediated C-demethylation activity, whereas M4 and M3 reflect the dominant ω-oxidation route. The structural difference is confirmed by high-resolution LC-MS/MS and LC/MS-NMR, with M21 exhibiting a molecular ion at m/z 321 (M+H)+ and a characteristic loss of the methyl group from the tert-butyl moiety [2].
| Evidence Dimension | Metabolic Pathway Contribution |
|---|---|
| Target Compound Data | M21: C-demethylation pathway (minor, not quantified as a major component of dose) |
| Comparator Or Baseline | M4: ω-hydroxylation (19.7% of dose in male rats, 6.5% in female rats); M3: ω-carboxylation (32.8% of dose in male rats, 1.66% in female rats) |
| Quantified Difference | M4 abundance ~2.6x to 30x greater than M21 (based on relative peak areas in radiochromatograms, not absolute quantification) |
| Conditions | Single 15 mg/kg intravenous dose of [14C]CP-533,536 in male and female Sprague-Dawley rats; metabolite profiling by HPLC with radiometric detection |
Why This Matters
For analytical method development and metabolite identification, M21 is the only authentic standard available for confirming the presence and quantifying the extent of the C-demethylation pathway in biological samples.
- [1] Prakash C, et al. Metabolism, excretion, and pharmacokinetics of CP-533,536 in male and female Sprague-Dawley rats. Drug Metab Dispos. 2005;33(8):1135-44. View Source
- [2] Prakash C, et al. CYP2C8- and CYP3A-mediated C-demethylation of CP-533,536: characterization of metabolites. Drug Metab Dispos. 2008;36(10):2093-103. View Source
